molecular formula C12H16N2O2 B14311608 N,N'-(Hexa-2,4-diyne-1,6-diyl)dipropanamide CAS No. 116430-11-6

N,N'-(Hexa-2,4-diyne-1,6-diyl)dipropanamide

Cat. No.: B14311608
CAS No.: 116430-11-6
M. Wt: 220.27 g/mol
InChI Key: AHZLGTLOGHGGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is a unique organic compound characterized by its diacetylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide typically involves the reaction of hexa-2,4-diyne-1,6-diamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide exerts its effects involves interactions with various molecular targets. The diacetylene backbone allows for conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. The amide groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is unique due to its specific amide functional groups, which confer distinct chemical and biological properties. The presence of the diacetylene backbone also provides unique electronic properties, making it valuable in materials science and electronic applications .

Properties

CAS No.

116430-11-6

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[6-(propanoylamino)hexa-2,4-diynyl]propanamide

InChI

InChI=1S/C12H16N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4,9-10H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

AHZLGTLOGHGGLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC#CC#CCNC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.